4A3-SC8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

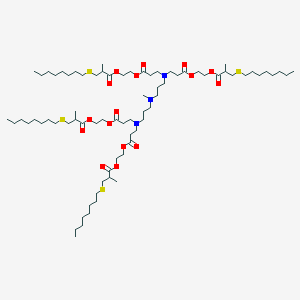

C75H139N3O16S4 |

|---|---|

Peso molecular |

1467.2 g/mol |

Nombre IUPAC |

2-[3-[3-[3-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate |

InChI |

InChI=1S/C75H139N3O16S4/c1-10-14-18-22-26-30-56-95-60-64(5)72(83)91-52-48-87-68(79)36-44-77(45-37-69(80)88-49-53-92-73(84)65(6)61-96-57-31-27-23-19-15-11-2)42-34-40-76(9)41-35-43-78(46-38-70(81)89-50-54-93-74(85)66(7)62-97-58-32-28-24-20-16-12-3)47-39-71(82)90-51-55-94-75(86)67(8)63-98-59-33-29-25-21-17-13-4/h64-67H,10-63H2,1-9H3 |

Clave InChI |

HMIDEMNFLBUNTB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

4A3-SC8 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4A3-SC8 is a novel, dendrimer-based ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid-based therapeutics.[1][2][3][4][5] Its unique chemical structure facilitates high encapsulation efficiency, potent in vivo performance, and a favorable safety profile, making it a subject of intense research and development in the field of drug delivery. This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into LNPs, physicochemical characterization, and its mechanism of action for effective intracellular delivery.

Physicochemical Properties

This compound is distinguished by its dendrimeric core and ionizable headgroup, which has a pKa of 6.66.[1] This pKa value is crucial for its function; the lipid is positively charged at the acidic pH of LNP formulation, allowing for efficient encapsulation of negatively charged nucleic acids. Upon entering the physiological environment with a neutral pH, the lipid becomes nearly neutral, reducing potential toxicity. In the acidic environment of the endosome, it regains its positive charge, which is essential for endosomal escape.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| CAS Number | 1857340-78-3 | [1] |

| Molecular Formula | C75H139N3O16S4 | [2] |

| Molecular Weight | 1467.2 g/mol | [2] |

| pKa | 6.66 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the conjugation of a 4A3 amine core with SC8 alkyl branches. This is achieved through sequential aza- and sulfa-Michael additions using an asymmetric and degradable monomer, 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA). A detailed, step-by-step protocol for the synthesis of this compound has been published and is a critical resource for researchers looking to produce this lipid.

Experimental Protocol: Synthesis of this compound

A comprehensive, multi-day protocol for the synthesis of this compound is detailed in the publication "Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery" by Wang et al. in Nature Protocols.[1][5] The synthesis generally involves the following key stages:

-

Synthesis of the AEMA monomer: This initial step creates the building block for the dendrimer arms.

-

Synthesis of the 4A3 amine core: This step produces the central scaffold of the lipid.

-

Conjugation of AEMA to the 4A3 core: This is achieved through aza-Michael addition reactions.

-

Addition of the SC8 alkyl chains: The final step involves the sulfa-Michael addition of octanethiol to complete the this compound structure.

-

Purification: The final product is purified using column chromatography to ensure high purity for formulation.

Researchers are directed to the aforementioned publication for the precise, step-by-step methodology, including reagent quantities, reaction conditions, and purification techniques.

Formulation of this compound Lipid Nanoparticles

This compound is a key component in multi-component LNP formulations. These formulations typically consist of the ionizable lipid, a helper phospholipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid to provide stability and control particle size. The molar ratios of these components can be adjusted to optimize the LNPs for specific applications and target tissues.

LNP Formulation Compositions

| Formulation Type | Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Additional Component (SORT) | Molar Ratio | Target Organ | Reference |

| 4-Component LNP | This compound | DOPE | Cholesterol | DMG-PEG2000 | - | 23.8 / 23.8 / 47.6 / 4.8 | Liver (base) | [1] |

| 5-Component SORT LNP | This compound | DOPE | Cholesterol | DMG-PEG2000 | DODAP (20 mol%) | Base ratio + 20% DODAP | Liver | [1] |

| 5-Component SORT LNP | This compound | DOPE | Cholesterol | DMG-PEG2000 | DOTAP (50 mol%) | Base ratio + 50% DOTAP | Lungs | [1][7] |

| 5-Component SORT LNP | This compound | DOPE | Cholesterol | DMG-PEG2000 | 18PA (10 mol%) | Base ratio + 10% 18PA | Spleen | [1] |

| Theranostic LNP | This compound | DOPE | Cholesterol | PEG2k5d | - | 15 / 15 / 30 / 2 | Tumor |

Experimental Protocol: LNP Formulation

Several methods can be used to formulate this compound LNPs, including manual mixing, vortexing, and microfluidics. The choice of method can influence the resulting particle size and polydispersity.

Rapid Hand Mixing Method: [8]

-

Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).

-

Mixing: Rapidly mix the ethanol-lipid solution with the aqueous nucleic acid solution at a defined volume ratio (e.g., 1:3).

-

Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to facilitate LNP assembly.

-

Purification/Buffer Exchange: For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) using methods such as dialysis or tangential flow filtration.

Characterization of this compound LNPs

Thorough characterization of this compound LNPs is essential to ensure quality, consistency, and optimal performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

LNP Characterization Data

| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| This compound & PEG2k5c | ~138 | 0.102 | -1.0 | >90% (inferred) | |

| 4-Component LNP (various phospholipids) | 80-120 | <0.2 | -2 to -4 | >80% | [8] |

Experimental Protocols: LNP Characterization

-

Particle Size and PDI: [8]

-

Instrumentation: Dynamic Light Scattering (DLS), e.g., Malvern Zetasizer.

-

Sample Preparation: Dilute a small aliquot of the LNP formulation in an appropriate buffer.

-

Measurement: Perform the DLS measurement according to the instrument's protocol. The instrument calculates the hydrodynamic diameter (size) and the PDI, which indicates the size distribution homogeneity.

-

-

Zeta Potential: [8]

-

Instrumentation: Laser Doppler Velocimetry, typically integrated into DLS instruments.

-

Sample Preparation: Dilute the LNP formulation in a low ionic strength buffer (e.g., 1x PBS).

-

Measurement: The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This provides an indication of the surface charge of the LNPs.

-

-

Encapsulation Efficiency: [8]

-

Assay: RiboGreen assay (or a similar nucleic acid quantification assay).

-

Procedure: a. Measure the total amount of nucleic acid in a sample of the LNP formulation after disrupting the nanoparticles with a surfactant (e.g., Triton X-100). b. Measure the amount of unencapsulated (free) nucleic acid in an intact sample of the LNP formulation. This can be done by separating the LNPs from the surrounding medium (e.g., via spin columns) or by using a dye that only fluoresces upon binding to free nucleic acid. c. Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.

-

Mechanism of Action and In Vivo Performance

The efficacy of this compound LNPs is largely attributed to their ability to efficiently escape the endosome and release their nucleic acid payload into the cytoplasm.

Endosomal Escape Signaling Pathway

The proposed mechanism for the endosomal escape of this compound LNPs involves a unique interaction with the endosomal membrane. Upon endocytosis, the LNP is trafficked into the endosome, where the pH decreases. This acidic environment protonates the this compound lipid, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, causing membrane disruption and the formation of pores. It is hypothesized that the biodegradable nature of this compound, due to its ester and thioether linkages, results in the formation of reparable "endosomal holes."[2] This allows for the release of the nucleic acid cargo into the cytoplasm without causing significant cellular toxicity or triggering a strong inflammatory response.[2][3]

Caption: Proposed mechanism of this compound LNP endosomal escape.

In Vivo Efficacy

This compound containing LNPs have demonstrated high levels of in vivo efficacy for the delivery of mRNA. Studies have shown that these LNPs can mediate robust protein expression in target tissues, particularly the liver.[9] Furthermore, the use of this compound in SORT LNP formulations has enabled targeted delivery to other organs, including the lungs and spleen, by the inclusion of specific SORT lipids. This tunability of biodistribution is a significant advantage for the development of targeted therapies. For instance, the introduction of a citronellol-tailed lipid (4A3-Cit) into a this compound LNP formulation resulted in an 18-fold increase in protein expression in the liver.[10]

Experimental Workflows

LNP Formulation and Characterization Workflow

The general workflow for producing and characterizing this compound LNPs involves a series of sequential steps, from the preparation of stock solutions to the final analysis of the nanoparticle suspension.

Caption: General workflow for this compound LNP formulation and characterization.

In Vivo Evaluation Workflow

Following successful formulation and characterization, the in vivo performance of this compound LNPs is assessed, typically in animal models. This workflow involves administration of the LNPs and subsequent analysis of biodistribution and therapeutic efficacy.

Caption: Workflow for the in vivo evaluation of this compound LNPs.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of nucleic acid delivery. Its unique dendrimeric structure and favorable physicochemical properties enable the formulation of highly effective and well-tolerated lipid nanoparticles. The ability to tune the biodistribution of this compound LNPs through the incorporation of SORT molecules further expands their therapeutic potential. This technical guide provides a foundational understanding of this compound, offering researchers and drug developers the necessary information to leverage this promising technology for the creation of next-generation genetic medicines. The detailed protocols and compiled data herein serve as a valuable resource for the synthesis, formulation, and evaluation of this compound-based delivery systems.

References

- 1. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]

- 6. This compound|Ionizable Lipid for LNP [dcchemicals.com]

- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4A3-SC8: A Leading Ionizable Lipid for Nucleic Acid Delivery

Introduction

This compound is a novel, ionizable amino lipid that has emerged as a highly efficient vehicle for the delivery of a wide range of nucleic acid-based therapeutics, including messenger RNA (mRNA), small interfering RNA (siRNA), single-guide RNA (sgRNA), and single-stranded DNA (ssDNA).[1][2][3] Its unique dendrimeric structure and biodegradable nature contribute to its high efficacy and favorable safety profile, making it a subject of significant interest in the field of drug delivery and gene therapy.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in lipid nanoparticle (LNP) formulations.

Chemical Structure and Properties

This compound is a dendrimer lipid characterized by a distinct amine core and multiple alkyl chain peripheries.[1][5] This structure facilitates the efficient encapsulation of nucleic acids and their subsequent release within the target cell.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C75H139N3O16S4 | [2][6] |

| Molecular Weight | 1467.2 g/mol | [2][6] |

| CAS Number | 1857340-78-3 | [2][6] |

| Appearance | A solution in methyl acetate | [2][3] |

| Purity | ≥95% | [2] |

| Storage | -20°C | [6] |

| Solubility | Chloroform, Ethanol (B145695) | [3] |

| pKa | 6.66 | [3] |

Synthesis of this compound

The synthesis of this compound involves a strategic chemical process that conjugates a 4A3 amino core with SC8 alkyl branches.[7] This is achieved through sequential aza- and sulfa-Michael additions utilizing an asymmetric and degradable monomer, 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA).[7][8] The AEMA monomer is designed with an acrylate (B77674) group on one end and a methacrylate group on the other, allowing for selective reactions with amine and thiol functionalities, respectively.[8] The synthesis process is noted for its relative ease and adaptability for delivering diverse cargoes.[7][8] A detailed synthesis protocol can be found in the experimental protocols section.

Lipid Nanoparticle (LNP) Formulations

This compound is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of the ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) to improve stability and circulation time.[9][10] The molar ratios of these components can be adjusted to optimize the LNPs for specific applications and target tissues.[9]

Table 2: Example this compound LNP Formulations

| Formulation Type | Components and Molar Ratio | Application | Reference |

| Four-Component LNP | This compound / Cholesterol / Variable Phospholipid / DMG-PEG2000 (38.5:30:30:1.5) | General mRNA delivery | [9] |

| Five-Component SORT LNP (Lung) | This compound / DOPE / Cholesterol / DMG-PEG / DOTAP (15:15:30:30:3 + variable DOTAP) | Lung-specific mRNA delivery | [8][9] |

| Five-Component SORT LNP (Spleen) | This compound / DOPE / Cholesterol / DMG-PEG / 18PA (e.g., 23.8:23.8:47.6:4.8 + 10% 18PA) | Spleen-specific mRNA delivery | [8] |

| Dendrimer-based LNP (DLNP) | This compound with PBD-lipids | Tumor imaging and systemic mRNA delivery | [11] |

Table 3: Physicochemical Properties of Example this compound LNPs

| LNP Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | RNA Encapsulation (%) | Reference |

| This compound&PEG2k5c DLNP | 138 | 0.102 | -1.0 | Not specified | [11] |

| Four-Component LNPs (general) | Not specified | Not specified | -2 to -4 | >80 | [9] |

Mechanism of Action and Biological Properties

This compound-formulated LNPs have demonstrated high efficacy in delivering their nucleic acid cargo. A key feature of this compound is its ability to facilitate endosomal escape, a critical step for the cargo to reach the cytoplasm and exert its biological function.[4]

Interestingly, despite its high efficiency in promoting endosomal escape, this compound exhibits a unique and favorable inflammatory profile. Unlike many other potent ionizable lipids that can trigger significant inflammatory responses due to endosomal membrane damage, this compound induces high gene expression with minimal to no inflammation.[4][12]

The proposed mechanism for this is the biodegradable nature of this compound, which contains numerous ester and adjacent thioether bonds.[4] This allows for its rapid degradation within the endosome, leading to smaller, reparable endosomal ruptures. These smaller holes are sufficient for RNA escape but are managed by the cell's ESCRT (Endosomal Sorting Complexes Required for Transport) pathway for membrane repair, thus avoiding the activation of inflammatory pathways that are typically triggered by larger, irreparable endosomal damage.[4]

Caption: Proposed mechanism of this compound LNP cellular uptake and endosomal escape.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires expertise in organic chemistry. A detailed protocol is outlined in publications by Siegwart et al.[7][8][13] The general scheme involves:

-

Synthesis of the AEMA monomer: This asymmetric monomer is the building block for the dendrimer.

-

Synthesis of the 4A3 amine core.

-

Conjugation of the 4A3 core with SC8 alkyl branches: This is achieved through sequential aza- and sulfa-Michael additions using the AEMA monomer.[7][8]

LNP Formulation Protocols

This compound LNPs can be prepared using various methods, including pipette mixing, vortex mixing, and microfluidic mixing.[8][13] The choice of method often depends on the desired scale of production.

General Protocol for LNP Formulation by Rapid Hand Mixing: [9]

-

Prepare an ethanol solution containing this compound, cholesterol, a helper phospholipid, and DMG-PEG2000 at the desired molar ratio.

-

Prepare an aqueous solution (e.g., 100 mM citrate (B86180) buffer, pH 3.0) containing the nucleic acid cargo.

-

Rapidly mix the ethanol and aqueous solutions at a defined volume ratio (e.g., 1:3) for 30 seconds.

-

Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

-

For in vitro experiments, dilute the formulation with PBS. For in vivo studies, purify the LNPs via dialysis.

References

- 1. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound|Ionizable Lipid for LNP [dcchemicals.com]

- 6. This compound, 1857340-78-3 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]

4A3-SC8 mechanism of action in gene delivery

An In-depth Technical Guide on the Core Mechanism of Action of 4A3-SC8 in Gene Delivery

Introduction

This compound is a dendrimer-based ionizable amino lipid that has emerged as a leading candidate for the formulation of lipid nanoparticles (LNPs) for in vivo gene delivery.[1][2] It has demonstrated a remarkable ability to achieve high levels of gene expression while circumventing the significant inflammatory side effects often associated with other potent ionizable lipids.[3] This unique characteristic positions this compound as a promising vehicle for a wide range of therapeutic applications, from mRNA-based protein replacement therapies to CRISPR-Cas gene editing.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes involved.

Core Mechanism of Action

The efficacy of this compound in gene delivery is rooted in a multi-step process that ensures the efficient encapsulation, delivery, and intracellular release of nucleic acid payloads.

Lipid Nanoparticle (LNP) Formation

This compound is a key component in the formation of LNPs, which are typically composed of four main elements:

-

Ionizable Lipid (this compound): This component is crucial for encapsulating the negatively charged nucleic acid payload and for facilitating its release from the endosome.

-

Phospholipid: Often a zwitterionic phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the fusogenic properties of the LNP and enhances endosomal escape.[2]

-

Cholesterol: A structural component that helps to stabilize the LNP.

-

PEG-lipid: A polyethylene (B3416737) glycol-conjugated lipid that provides a hydrophilic shell to the LNP, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.

These components are self-assembled with the nucleic acid cargo, typically using a rapid mixing method where an ethanol (B145695) stream containing the lipids is mixed with an acidic aqueous solution containing the nucleic acids.[2]

Cellular Uptake and Endosomal Escape

Once administered, the LNPs circulate and are taken up by target cells through endocytosis. Following internalization, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH ~5-6) is the trigger for the key mechanistic step of this compound.[5]

The tertiary amine groups of the this compound lipid become protonated in this acidic environment, leading to an overall positive charge of the LNP.[2][6] This positive charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction leads to the destabilization of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[3][5]

A distinguishing feature of this compound is its ability to induce endosomal escape without causing widespread membrane damage that would trigger a strong inflammatory response.[3] It is hypothesized that this compound-containing LNPs cause smaller, reparable ruptures in the endosomal membrane. These minor damages are managed by the cell's own repair machinery, specifically the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway.[3] This mechanism of "gentle" endosomal escape is believed to be the reason why this compound can achieve high transfection efficiency with minimal inflammation, a significant advantage over other ionizable lipids like cKK-E12 which tend to cause more substantial endosomal damage leading to inflammatory cytokine production.[3]

Cytosolic Release and Therapeutic Action

Upon successful endosomal escape, the nucleic acid payload is released into the cytoplasm. In the case of mRNA, it can then be translated by the ribosomes to produce the therapeutic protein. For gene editing applications, co-delivered Cas9 mRNA and single-guide RNA (sgRNA) are translated and assembled into ribonucleoprotein complexes that can then enter the nucleus to perform the desired genomic edits.[1]

Quantitative Data

The performance of this compound has been quantified in several studies, demonstrating its superiority in terms of both expression levels and safety profile.

| Parameter | This compound | cKK-E12 | SM-102 | Dlin-MC3-DMA | Reference |

| In Vitro Luciferase Expression (RAW Macrophages) | Highest Expression | High Expression | Lower Expression | Lower Expression | [3][7] |

| In Vivo Luciferase Expression (Liver) | Highest Expression | High Expression | Lower Expression | Lowest Expression | [3] |

| In Vivo Luciferase Expression (Spleen) | Highest Expression | High Expression | Lower Expression | Lowest Expression | [3] |

| In Vivo Luciferase Expression (Lung - Intratracheal) | >3-fold higher than cKK-E12 | High Expression | Not Reported | Not Reported | [3] |

| In Vitro IL-6 Concentration | No significant increase | Significant increase | Lower increase | Lower increase | [3] |

| In Vitro TNF-α Concentration | No significant increase | Significant increase | Lower increase | Lower increase | [3] |

| In Vivo Plasma Cytokine Levels | No significant increase | Significant increase | Lower increase | Lowest increase | [3] |

Experimental Protocols

This compound LNP Formulation (Rapid Hand Mixing)

This protocol describes the formulation of four-component LNPs containing this compound.

Materials:

-

Ionizable amino lipid: this compound

-

Phospholipid: DOPE

-

Cholesterol

-

PEG-lipid: DMG-PEG2000

-

Nucleic acid (e.g., mRNA)

-

Ethanol

-

Acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

Procedure:

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 23.8:23.8:47.5:5.0).[8]

-

Dissolve the nucleic acid cargo in the acidic aqueous buffer.

-

Rapidly mix the ethanol solution with the aqueous solution. This can be done by hand pipetting or using a microfluidic mixing device.

-

The resulting mixture contains the self-assembled LNPs.

-

Purify and concentrate the LNPs using a suitable method like dialysis or tangential flow filtration to remove ethanol and unencapsulated nucleic acids.

-

Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

In Vitro Transfection and Gene Expression Assay

This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.

Materials:

-

HEK293T or HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase)

-

Luciferase assay reagent

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Dilute the this compound LNPs to the desired concentration in cell culture medium.

-

Remove the existing medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

-

After incubation, lyse the cells and measure the reporter gene expression using a luminometer and the appropriate luciferase assay reagent.

-

Cell viability can be assessed in parallel using assays such as MTT or CellTiter-Glo.

In Vivo Gene Delivery and Biodistribution

This protocol describes the administration of this compound LNPs to mice to evaluate in vivo gene expression.

Materials:

-

C57BL/6 mice

-

This compound LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase)

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system (IVIS)

-

Luciferin (B1168401) substrate

Procedure:

-

Administer the this compound LNPs to the mice via the desired route (e.g., intravenous tail vein injection or intratracheal administration). A typical dose might be 0.2 mg/kg of mRNA.[8]

-

At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.

-

Inject the luciferin substrate intraperitoneally.

-

Image the mice using an IVIS to detect bioluminescence, which indicates the location and level of protein expression.

-

For more detailed analysis, organs can be harvested, homogenized, and assayed for luciferase activity.

Visualizations

Caption: Mechanism of action of this compound LNP for gene delivery.

Caption: this compound's low-inflammatory endosomal escape pathway.

Caption: Experimental workflow for evaluating this compound LNPs.

References

- 1. All-In-One Dendrimer-Based Lipid Nanoparticles Enable Precise HDR-Mediated Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]

- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 4A3-SC8 in Advanced Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these sophisticated delivery vehicles are ionizable lipids, a critical component that dictates the efficacy, safety, and biodistribution of the therapeutic cargo. Among the novel ionizable lipids developed, 4A3-SC8 has garnered significant attention for its superior performance in delivering a range of nucleic acids, from small interfering RNA (siRNA) to large messenger RNA (mRNA) and CRISPR-Cas9 components. This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, offering a comprehensive overview of its structural significance, impact on delivery, and the experimental methodologies underpinning its characterization.

Core Concepts: The Function of this compound in LNP-mediated Delivery

This compound is a dendrimer-based ionizable amino lipid.[1] Its unique structure, featuring a specific amine core (4A3) and alkyl peripheries (SC8), is central to its function.[1] The primary role of this compound, like other ionizable lipids, is to facilitate the encapsulation of negatively charged nucleic acid payloads and, crucially, to enable their escape from the endosome into the cytoplasm where they can exert their therapeutic effect.[2][3][4]

This process is pH-dependent. At an acidic pH during formulation, the amino groups of this compound become protonated, acquiring a positive charge that allows for electrostatic interaction with and condensation of the nucleic acid cargo.[2] Once administered and circulating in the neutral pH of the bloodstream, the LNP surface remains relatively neutral, minimizing non-specific interactions and potential toxicity.[1] Upon cellular uptake and entry into the endosome, the internal pH of the vesicle drops. This acidic environment again protonates this compound, which is thought to interact with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytosol.[5]

Interestingly, studies have shown that LNPs formulated with this compound exhibit high RNA expression with surprisingly low inflammatory responses compared to other potent ionizable lipids.[5] This suggests that this compound may induce a more controlled or "reparable" form of endosomal damage, sufficient for cargo release without triggering significant inflammatory pathways.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound in LNP formulations, providing a comparative overview of their physicochemical properties and biological activity.

Table 1: Physicochemical Characteristics of this compound LNPs

| LNP Formulation (Molar Ratios) | Payload | Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| This compound/Cholesterol/PEG-DMG/Variable Phospholipid (38.5:30:1.5:30) | mRNA | Variable | Variable | -2 to -4 | >80 (except CL-LNP at 50%) | [1] |

Table 2: In Vivo Efficacy of this compound LNPs

| LNP Formulation | Payload | Animal Model | Key Finding | Reference |

| This compound LNPs | Luciferase mRNA | Mice | Highest luciferase expression in liver and spleen compared to Dlin-MC3-DMA, SM-102, and cKK-E12 LNPs. | [5] |

| This compound LNPs | Luciferase mRNA | Mice | 3-fold higher luciferase expression in the lung compared to cKK-E12 LNPs after intratracheal administration. | [5] |

| This compound + Cit (20%) SORT LNP | Luciferase mRNA | Mice | 18-fold improved Luc mRNA expression in the liver over the saturated base LNP formulation. | [6] |

| This compound iLNPs | Cas9 mRNA, sgRNA, ssDNA | - | Achieved up to 23% HDR efficiency in HEK293 cells. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments involving this compound LNP formulation and characterization.

Protocol 1: Formulation of Four-Component this compound LNPs

This protocol is adapted from a study investigating the role of phospholipids (B1166683) in LNP delivery of mRNA.[1]

Materials:

-

Ionizable lipid: this compound

-

Cholesterol

-

PEG-lipid: DMG-PEG2000

-

Variable phospholipid (e.g., DOPE, DSPC)

-

mRNA

-

100 mM citrate (B86180) buffer (pH 3.0)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare an ethanol solution containing this compound, cholesterol, the variable phospholipid, and DMG-PEG2000 at a molar ratio of 38.5:30:30:1.5.

-

Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

-

Rapidly mix the aqueous mRNA solution and the ethanol-lipid solution for 30 seconds at a 3:1 volume ratio (aqueous:ethanol).

-

Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

-

For in vitro experiments, add PBS to achieve a final citrate concentration of 10 mM.

-

For in vivo experiments, purify the LNPs via dialysis against sterile PBS using a 3.5 kD molecular weight cut-off membrane for 2 hours.

Protocol 2: Formulation of Five-Component this compound SORT LNPs

This protocol describes the formulation of LNPs designed for specific organ targeting (SORT).[1]

Materials:

-

Ionizable lipid: this compound

-

Helper lipid: DOPE

-

Cholesterol

-

PEG-lipid: DMG-PEG

-

SORT phospholipid (e.g., anionic BMP)

-

mRNA

-

100 mM citrate buffer (pH 3.0)

-

Ethanol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare an ethanol solution containing this compound, DOPE, cholesterol, DMG-PEG, and the variable SORT phospholipid. The molar ratio of this compound:DOPE:Cholesterol:DMG-PEG is maintained at 15:15:30:3, while the molar percentage of the SORT phospholipid is varied from 5% to 40%.

-

Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

-

Rapidly mix the aqueous mRNA solution and the ethanol-lipid solution.

-

Purify the SORT LNPs by dialysis in sterile PBS with a 3.5 kD cut-off for 2 hours.

Protocol 3: LNP Characterization

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

-

Measure the size and PDI of the formulated LNPs using a DLS instrument with a He-Ne laser (λ = 632 nm) at a detection angle of 173°.[1]

-

For stability studies, measurements can be taken every 24 hours for 72 hours at both room temperature and 4°C.[1]

Zeta Potential Measurement:

-

Determine the surface charge of the LNPs using a zeta potential analyzer.

mRNA Encapsulation Efficiency using Gel Retardation Assay:

-

Prepare a 1.5% agarose (B213101) gel.

-

Load the this compound LNP samples formulated with Cy5-labeled mRNA alongside a sample of free Cy5-mRNA.

-

Run the gel at 60V for 60 minutes.

-

Image the gel using an appropriate imaging system (e.g., IVIS Lumina). The encapsulated mRNA will remain in the well, while free mRNA will migrate through the gel.

Visualizing Workflows and Pathways

To better understand the processes involving this compound, the following diagrams, generated using the DOT language, illustrate key workflows and proposed mechanisms.

Conclusion

The ionizable lipid this compound stands out as a highly effective component for the formulation of lipid nanoparticles for nucleic acid delivery. Its dendrimer-based structure contributes to efficient encapsulation and, critically, a potent yet well-tolerated mechanism of endosomal escape. The data consistently demonstrates the ability of this compound-containing LNPs to achieve high levels of in vivo protein expression, outperforming several other established ionizable lipids. Furthermore, the capacity to formulate this compound into more complex systems, such as SORT LNPs, opens avenues for targeted delivery to specific tissues. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and developers working to harness the full potential of this compound in the next generation of RNA-based medicines. As research continues, a deeper understanding of the structure-activity relationships of lipids like this compound will be paramount in designing even safer and more effective therapeutic delivery systems.

References

- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]

- 4. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound|Ionizable Lipid for LNP [dcchemicals.com]

4A3-SC8 pKa and its importance for endosomal escape

An In-depth Technical Guide to 4A3-SC8: pKa and its Critical Role in Endosomal Escape

Introduction

The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is a significant challenge in modern drug development. A primary obstacle is the efficient release of the therapeutic payload from endosomes into the cytoplasm, a process known as endosomal escape.[1][2][3] Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, largely due to the incorporation of ionizable cationic lipids that facilitate this crucial step.[4][5] this compound is a potent, dendrimer-based ionizable lipid that has demonstrated exceptional efficacy in delivering a variety of nucleic acid cargoes.[6][7][8] This technical guide provides a detailed examination of the physicochemical properties of this compound, with a specific focus on its pKa, and elucidates the mechanisms by which it mediates highly efficient and non-inflammatory endosomal escape.

The Pivotal Role of pKa in Endosomal Escape

The pKa of an ionizable lipid is a critical determinant of its effectiveness in an LNP formulation.[5][9] It represents the pH at which the lipid is 50% protonated. An optimal pKa allows the LNP to maintain a neutral or slightly negative surface charge at physiological pH (~7.4), preventing non-specific interactions with blood components and reducing toxicity.[9] Upon endocytosis, the LNP is trafficked into the endosome, where the internal pH progressively drops from ~6.5 in early endosomes to ~5.0 in late endosomes and lysosomes.[2]

When the endosomal pH drops below the lipid's pKa, the tertiary amine groups of the ionizable lipid become protonated, conferring a positive charge to the LNP.[4][9] This positive charge facilitates electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[2] This interaction is theorized to induce a structural rearrangement of the lipid mixture from a stable bilayer to a non-bilayer, fusogenic hexagonal phase (HII).[2] The formation of this HII phase disrupts the integrity of the endosomal membrane, creating pores or transient ruptures that allow the encapsulated mRNA to escape into the cytoplasm where it can be translated into protein.[1][2]

The optimal pKa for efficient in vivo delivery to hepatocytes has been identified to be in the range of 6.2 to 6.5.[2][5] The ionizable lipid this compound possesses a pKa of 6.66, placing it within the highly effective range for mediating endosomal escape.[7]

Physicochemical and Performance Data of this compound

The performance of this compound has been characterized extensively. Its favorable pKa, combined with its unique dendrimeric structure, contributes to superior delivery efficacy compared to other well-known ionizable lipids.

| Parameter | Value | Reference |

| pKa | 6.66 | [7] |

| LNP Component Molar Ratio | This compound / Cholesterol / Phospholipid / PEG-DMG = 38.5 / 30 / 30 / 1.5 | [6] |

| Average LNP Diameter | ~138 nm | [10] |

| LNP Zeta Potential | -1.0 mV | [10] |

| Polydispersity Index (PDI) | 0.102 | [10] |

In Vivo Performance Comparison: Studies have shown that LNPs formulated with this compound induce the highest luciferase expression in the liver and spleen of mice following intravenous injection, outperforming formulations with Dlin-MC3-DMA, SM-102, and cKK-E12.[11] Furthermore, after intratracheal administration, this compound LNPs result in more than three times higher luciferase expression in the lungs compared to cKK-E12 LNPs.[11]

The Unique Mechanism of this compound: High Efficacy without Inflammation

A common challenge with potent LNPs is that the membrane disruption required for endosomal escape can also trigger cellular stress and inflammatory responses.[11] Many highly efficient ionizable lipids, such as cKK-E12, cause significant upregulation of pro-inflammatory cytokines like IL-6 and TNFα.[11]

This compound is a notable exception to this trend. Despite mediating the highest levels of protein expression, this compound LNPs do not cause a significant increase in plasma cytokine levels.[11] Research suggests this is due to a distinct mechanism of endosomal disruption. Instead of causing large, irreparable ruptures in the endosomal membrane, this compound LNPs are believed to create smaller, transient holes.[11] These smaller perforations are sufficient for mRNA release but can be repaired by the cell's own machinery, specifically the Endosomal Sorting Complex Required for Transport (ESCRT) pathway.[11] By inducing reparable membrane damage, this compound avoids triggering the cytosolic sensors, like galectins, that detect large-scale endosomal rupture and initiate inflammatory signaling cascades.[11] This unique property makes this compound a particularly promising candidate for therapeutic applications where minimizing immunogenicity is crucial.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that conjugates the 4A3 amine core with SC8 alkyl branches.[12] This is typically performed via sequential aza- and sulfa-Michael additions using a degradable monomer, which allows for precise control over the final dendrimeric structure.[12][13]

LNP Formulation

A standard protocol for formulating this compound LNPs involves the rapid mixing of two solutions:[6]

-

Aqueous Phase: mRNA is dissolved in an acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).

-

Ethanolic Phase: this compound, cholesterol, a helper phospholipid (like DOPE or DSPC), and a PEG-lipid (like DMG-PEG2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 38.5:30:30:1.5).[6]

The aqueous and ethanolic phases are rapidly mixed, typically at a 3:1 volumetric ratio, causing the lipids to self-assemble around the mRNA into nanoparticles.[6] The resulting LNP solution is then dialyzed against PBS to remove ethanol and raise the pH to physiological levels for in vivo use.[6]

LNP Characterization & Evaluation Workflow

A typical workflow for assessing the quality and efficacy of this compound LNPs is as follows:

-

Physicochemical Characterization: The size, polydispersity index (PDI), and zeta potential of the formulated LNPs are measured using dynamic light scattering (DLS).[6] The efficiency of mRNA encapsulation is quantified using a fluorescence-based assay like the Quant-iT RiboGreen assay.[6]

-

In Vitro Evaluation: LNPs are incubated with cultured cells (e.g., HEK293T, HeLa) to assess transfection efficiency.[6][8] If using a reporter gene like luciferase, protein expression is measured via a luminescence assay. Cell viability assays are also performed to determine any potential cytotoxicity.[6]

-

In Vivo Evaluation: The LNPs are administered to animal models (e.g., mice) via relevant routes, such as intravenous or intratracheal injection.[11] Reporter gene expression in target organs is quantified using in vivo imaging systems (IVIS).[11] Blood samples can be collected to measure cytokine levels and assess the inflammatory response.[11]

Conclusion

The ionizable lipid this compound stands out as a premier delivery vehicle for nucleic acid therapeutics. Its efficacy is rooted in an optimal pKa of 6.66, which enables a sensitive pH-responsive mechanism for endosomal escape.[7] Critically, this compound distinguishes itself by achieving superior delivery efficiency without inducing the significant inflammatory side effects that plague many other potent lipids.[11] This is attributed to its ability to create small, reparable pores in the endosome that are managed by the ESCRT pathway, thus evading inflammatory triggers.[11] These characteristics make this compound a highly attractive component for the development of safe and effective RNA-based medicines for a wide range of therapeutic applications.

References

- 1. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound|Ionizable Lipid for LNP [dcchemicals.com]

- 9. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]

The Emergence of 4A3-SC8 Dendrimer: A Technical Guide to its Discovery and Application in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4A3-SC8 dendrimer has rapidly emerged as a leading ionizable lipid for the formulation of lipid nanoparticles (LNPs) capable of efficiently delivering a range of nucleic acid payloads, including messenger RNA (mRNA) and CRISPR-Cas9 gene editing machinery. Its discovery through systematic library screening and subsequent development have highlighted its favorable balance of high delivery efficacy and low toxicity. This technical guide provides an in-depth overview of the discovery, synthesis, and formulation of this compound-based LNPs. It further details key experimental protocols for their evaluation and visualizes the critical cellular pathways involved in their mechanism of action.

Discovery and Rationale

The this compound dendrimer was identified from a library of modular, degradable dendrimers designed for nucleic acid delivery. The core-shell architecture of these dendrimers allows for systematic variation of the amine core and the peripheral alkyl chains. The "4A3" designation refers to the specific amine core, while "SC8" denotes the eight-carbon alkyl chains at the periphery. This modular design enabled the systematic evaluation of structure-activity relationships, leading to the identification of this compound as an optimal candidate for balancing potent in vivo delivery with minimal toxicity.[1][2]

Subsequent studies have demonstrated the versatility of this compound in formulating dendrimer-based lipid nanoparticles (dLNPs) for various applications. These dLNPs have shown remarkable efficiency in delivering mRNA to the liver and tumors, as well as co-delivering Cas9 mRNA, single-guide RNA (sgRNA), and a donor DNA template for homology-directed repair (HDR) mediated gene editing.[1][3][4] A key feature of this compound dLNPs is their ability to facilitate endosomal escape of the nucleic acid cargo, a critical step for successful delivery.[1] Notably, some evidence suggests that this compound accomplishes this through the formation of smaller, reparable endosomal ruptures, which may contribute to its favorable safety profile by avoiding the induction of significant inflammatory responses.[5]

Physicochemical Properties and Formulation Data

The this compound dendrimer is a cationic ionizable lipid with the chemical formula C75H139N3O16S4 and a molecular weight of 1467.2 g/mol .[6] It is typically formulated into LNPs with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, along with a PEGylated lipid to enhance stability and circulation time. The molar ratios of these components are critical for the efficacy of the resulting nanoparticles.

Table 1: Representative Formulations of this compound Lipid Nanoparticles

| Formulation Type | Components | Molar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid) | Reference |

| Four-Component LNP | This compound, Phospholipid, Cholesterol, DMG-PEG2000 | 38.5:30:30:1.5 | [7] |

| Four-Component mDLNP | This compound, DOPE, Cholesterol, DMG-PEG | 23.8:23.8:47.6:4.8 | [3] |

| Five-Component SORT LNP | This compound, DOPE, Cholesterol, DMG-PEG, SORT molecule | Base ratio of 15:15:30:3 with variable % of SORT molecule | [7] |

Table 2: In Vitro and In Vivo Performance Data of this compound dLNPs

| Application | Model System | Key Finding | Quantitative Result | Reference |

| mRNA Delivery | HEK293, HeLa, Hep3B cells (in vitro) | Optimal balance of delivery efficacy and minimal toxicity. | - | [1] |

| mRNA Delivery | C57BL/6 mice (in vivo) | 3-fold more functional Luc protein than 5A2-SC8. | - | [3] |

| Gene Editing (HDR) | BFP/GFP switchable HEK293 cells (in vitro) | High HDR efficiency. | >91% of cells edited with 56% HDR efficiency. | [1][4] |

| Gene Editing (HDR) | Xenograft tumors in mice (in vivo) | Significant in vivo gene correction. | >20% HDR efficiency. | [1][4] |

| siRNA Delivery | C57BL/6 mice (in vivo) | High FVII knockdown. | >95% FVII knockdown at 1 mg/kg. | [8] |

Experimental Protocols

Synthesis of this compound Dendrimer

The synthesis of the this compound dendrimer involves a two-step process conjugating the 4A3 amine core with the SC8 alkyl peripheries through sequential aza- and sulfa-Michael additions using an asymmetric and degradable monomer, 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA).[9]

Step 1: Synthesis of 2-(acryloyloxy)ethyl methacrylate (AEMA) A detailed protocol for the synthesis of the AEMA monomer is required prior to the dendrimer synthesis. This typically involves the reaction of 2-hydroxyethyl methacrylate with acryloyl chloride in the presence of a base like triethylamine.

Step 2: Synthesis of this compound

-

Aza-Michael Addition: The 4A3 amine core is reacted with the AEMA monomer. The primary amines of the core undergo aza-Michael addition to the acrylate (B77674) group of AEMA. This reaction is typically carried out in a suitable solvent like chloroform.

-

Sulfa-Michael Addition: Subsequently, 1-octanethiol (B94742) (the source of the SC8 alkyl chains) is added. The thiol group undergoes a sulfa-Michael addition to the methacrylate group of the AEMA-amine adduct. This reaction can be catalyzed by a phosphine (B1218219) catalyst such as dimethylphenylphosphine (B1211355) (DMPP).

-

Purification: The final this compound product is purified, for example, by column chromatography, to remove unreacted starting materials and byproducts.

Note: The detailed, step-by-step synthesis protocol with precise stoichiometry, reaction conditions, and purification procedures can be found in the supplementary information of the cited literature.[9]

Formulation of this compound Lipid Nanoparticles

This compound LNPs are typically prepared by the rapid mixing of an ethanol (B145695) solution containing the lipids with an acidic aqueous solution containing the nucleic acid cargo.

Materials:

-

This compound dendrimer

-

Helper lipids (e.g., DOPE, cholesterol)

-

PEG-lipid (e.g., DMG-PEG2000)

-

Ethanol (200 proof)

-

Acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0)

-

Nucleic acid cargo (mRNA, siRNA, etc.)

-

Phosphate-buffered saline (PBS)

Protocol (Rapid Hand Mixing):

-

Prepare the lipid stock solutions in ethanol.

-

In an ethanol solution, combine this compound, the helper lipids, and the PEG-lipid at the desired molar ratio (e.g., 38.5:30:30:1.5).[7]

-

Dissolve the nucleic acid cargo in the acidic aqueous buffer.

-

Rapidly mix the ethanol-lipid solution with the aqueous nucleic acid solution at a volume ratio of 1:3 (ethanol:aqueous).

-

Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.

-

For in vitro experiments, the formulation can be diluted with PBS to the desired concentration.

-

For in vivo experiments, the LNPs should be purified by dialysis against sterile PBS to remove ethanol and unencapsulated nucleic acids.[7]

In Vitro Luciferase Expression Assay

This assay is used to determine the efficiency of mRNA delivery and subsequent protein expression.

Materials:

-

Cells (e.g., HEK293T, HeLa)

-

Cell culture medium

-

This compound LNPs encapsulating luciferase mRNA

-

Luciferase assay reagent (e.g., Promega ONE-Glo™)

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a suitable density and incubate overnight.

-

The following day, treat the cells with serial dilutions of the luciferase mRNA-loaded this compound LNPs.

-

Incubate the cells for a specified period (e.g., 6, 12, 24 hours).[10]

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.[10][11]

-

Luciferase expression is typically reported as relative light units (RLU).

Hemolysis Assay

This assay provides an indirect measure of the endosomal escape capability of the LNPs.

Materials:

-

Freshly isolated red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer saline, pH 5.5

-

This compound LNPs (without nucleic acid cargo)

-

Triton X-100 (positive control)

-

Buffer alone (negative control)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Isolate RBCs by centrifugation and wash them multiple times with PBS.

-

Prepare a 4% (v/v) RBC suspension in both PBS (pH 7.4) and citrate buffer (pH 5.5).

-

In a 96-well plate, add the this compound LNP solution to the RBC suspension.

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control (100% lysis with Triton X-100).[8]

Quantification of Homology-Directed Repair (HDR) Efficiency

HDR efficiency can be quantified using various methods, including next-generation sequencing (NGS) or digital PCR-based assays.

General Workflow:

-

Transfect cells with the all-in-one this compound dLNPs containing Cas9 mRNA, sgRNA, and the ssDNA donor template.[1]

-

After a suitable incubation period (e.g., 3 days), harvest the cells and extract genomic DNA.

-

Amplify the target genomic locus using PCR.

-

Analyze the PCR products to quantify the percentage of alleles that have been correctly edited via HDR versus those with insertions/deletions (indels) from non-homologous end joining (NHEJ) or unedited wild-type alleles. This can be achieved through:

-

Next-Generation Sequencing (NGS): Provides a comprehensive analysis of all editing outcomes.[12]

-

Digital PCR: A sensitive method for absolute quantification of HDR and NHEJ events.[13]

-

Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces a unique restriction site.[14]

-

Visualizing the Mechanism of Action

The cellular uptake and endosomal escape are critical for the function of this compound dLNPs. The following diagrams illustrate the proposed pathway and the experimental workflow for evaluating in vitro transfection.

Caption: Proposed mechanism of this compound dLNP-mediated gene editing.

Caption: Workflow for in vitro evaluation of this compound dLNPs.

Conclusion

The this compound dendrimer represents a significant advancement in the field of non-viral nucleic acid delivery. Its rational design and systematic optimization have resulted in a versatile and highly effective delivery vehicle with a promising safety profile. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of this compound-based therapeutics, with the potential to address a wide range of genetic diseases and other medical conditions. As research continues, further refinement of formulations and a deeper understanding of the in vivo fate and mechanism of action of this compound dLNPs will be crucial for their successful clinical translation.

References

- 1. Delivery of Oligonucleotides Using a Self-Degradable Lipid-Like Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]

- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 6. rsc.org [rsc.org]

- 7. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 10. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 12. Enhancing homology-directed repair efficiency with HDR-boosting modular ssDNA donor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

4A3-SC8 for Advanced mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with applications ranging from vaccines to gene editing. The success of these therapies is critically dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating the mRNA cargo and facilitating its release into the cytoplasm of target cells. 4A3-SC8 is a novel, dendrimer-based ionizable amino lipid that has demonstrated exceptional potential for mRNA delivery, exhibiting high efficiency and a favorable safety profile. This technical guide provides an in-depth overview of this compound, its formulation into LNPs, experimental protocols, and the current understanding of its mechanism of action.

Physicochemical Properties and Formulation

This compound-based LNPs are typically formulated using a rapid mixing technique, where an ethanolic solution of lipids is mixed with an acidic aqueous solution containing mRNA. This process leads to the self-assembly of LNPs with reproducible physicochemical properties.

Table 1: Physicochemical Properties of this compound LNPs vs. DLin-MC3-DMA LNPs

| Parameter | This compound LNP | DLin-MC3-DMA LNP | Reference |

| Size (Diameter, nm) | ~70-140 | ~70-100 | |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | |

| Zeta Potential (mV) | Near-neutral to slightly negative | Near-neutral | |

| mRNA Encapsulation Efficiency (%) | > 90% | > 90% |

Note: The exact physicochemical properties can vary depending on the specific formulation parameters, including the molar ratios of the lipid components and the manufacturing process.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (Four-Component)

This protocol describes the preparation of standard this compound LNPs for general in vitro and in vivo applications.

Materials:

-

This compound ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA (e.g., encoding Luciferase)

-

100 mM Citrate (B86180) Buffer (pH 3.0)

-

Ethanol (B145695), 200 proof

-

Phosphate-Buffered Saline (PBS)

-

Dialysis tubing (e.g., 3.5kD MWCO)

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.

-

Prepare Ethanol-Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 38.5:30:30:1.5 (this compound:Cholesterol:DOPE:DMG-PEG2000).

-

Prepare Aqueous mRNA Solution: Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

-

LNP Assembly: Rapidly mix the ethanol-lipid mixture with the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved by rapid hand mixing or using a microfluidic device.

-

Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate LNP assembly.

-

Purification (for in vivo use): For in vivo applications, purify the LNPs by dialysis against sterile PBS for at least 2 hours to remove ethanol and unencapsulated mRNA.

Formulation of this compound Selective Organ Targeting (SORT) LNPs (Five-Component)

This protocol is adapted for creating LNPs with tropism for specific organs like the lungs or spleen by incorporating a fifth "SORT" lipid.

Materials:

-

Same as the four-component formulation, with the addition of a SORT lipid (e.g., DOTAP for lung targeting, 18PA for spleen targeting).

Procedure:

-

Prepare Lipid Stock Solutions: Prepare individual ethanol stock solutions of this compound, DOPE, cholesterol, DMG-PEG2000, and the chosen SORT lipid.

-

Prepare Ethanol-Lipid Mixture: The molar ratios are adjusted to incorporate the SORT lipid. For example, a lung-targeting formulation might use a molar ratio of This compound:DOPE:Cholesterol:DMG-PEG:DOTAP of 15:15:30:3:X , where X is varied to achieve the desired molar percentage of the SORT lipid.

-

Follow steps 3-6 from the four-component formulation protocol.

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In Vitro Transfection of mRNA

This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.

Materials:

-

HEK293T or HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound LNP-mRNA formulation

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

LNP-mRNA Addition: The following day, dilute the this compound LNP-mRNA formulation in a complete culture medium to the desired final concentration of mRNA (e.g., 25-100 ng/well).

-

Incubation: Add the diluted LNP-mRNA to the cells and incubate for 24-48 hours at 37°C and 5% CO2.

-

Luciferase Assay: After the incubation period, measure the luciferase expression using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Quantify the luminescence using a luminometer.

In Vitro and In Vivo Performance

This compound has demonstrated superior performance in both in vitro and in vivo settings compared to other well-established ionizable lipids.

Table 2: In Vivo Luciferase Expression after a Single Intravenous Injection in Mice

| Ionizable Lipid | Liver Expression (Normalized) | Spleen Expression (Normalized) | Reference |

| This compound | Highest | Highest | |

| cKK-E12 | High | High | |

| SM-102 | Moderate | Moderate | |

| DLin-MC3-DMA | Low | Low |

Data is based on a study comparing luciferase expression 6 hours after intravenous injection. "Highest" indicates the top-performing lipid in the comparison.

A separate study highlighted that a modified this compound LNP formulation (4A3-Cit) led to an 18-fold increase in protein expression in the liver compared to the parent LNP.

Table 3: In Vitro Cell Viability

| Cell Line | LNP Concentration | Approximate Cell Viability (%) | Reference |

| HEK293T | Not specified | ~100% | |

| HeLa | Not specified | ~100% |

Studies have indicated that this compound LNPs exhibit minimal cytotoxicity in cell lines such as HEK293T and HeLa.

Mechanism of Action: The Endosomal Escape Advantage

A critical bottleneck in mRNA delivery is the escape of the LNP from the endosome into the cytoplasm, where the mRNA can be translated. This compound appears to have a unique mechanism for facilitating this escape, which contributes to its high efficiency and low inflammatory profile.

The prevailing hypothesis is that upon endocytosis, the acidic environment of the endosome protonates the amino groups of this compound. This positive charge allows the LNP to interact with the negatively charged endosomal membrane. Unlike some ionizable lipids that cause catastrophic rupture of the endosome, which can trigger an inflammatory response, this compound is thought to induce smaller, reparable pores in the endosomal membrane. These transient pores are sufficient for the mRNA to escape into the cytoplasm. The cell's own machinery, specifically the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, is then recruited to repair these small ruptures, thereby preventing a widespread inflammatory cascade. This "gentle" escape mechanism is a key differentiator for this compound.

Caption: Proposed mechanism of this compound LNP endosomal escape.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of mRNA delivery. Its ability to be formulated into stable LNPs that mediate high levels of protein expression, coupled with a unique mechanism of endosomal escape that minimizes inflammation, makes it a highly promising candidate for a wide range of therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound-based mRNA delivery systems, ultimately accelerating the translation of novel mRNA therapeutics to the clinic.

understanding 4A3-SC8 in CRISPR gene editing

An In-depth Technical Guide to 4A3-SC8 Dendrimer-Based Lipid Nanoparticles for CRISPR-Cas9 Gene Editing

Introduction

In the rapidly advancing field of CRISPR-Cas9 gene editing, the development of safe and efficient in vivo delivery systems is a critical challenge. This compound has emerged as a key component of a novel dendrimer-based lipid nanoparticle (dLNP) system, demonstrating high efficacy in the co-delivery of Cas9 mRNA, single-guide RNA (sgRNA), and a donor DNA template for precise gene editing through homology-directed repair (HDR).[1][2] This technical guide provides a comprehensive overview of the this compound dLNP system for researchers, scientists, and drug development professionals.

This compound: A Novel Ionizable Amino Lipid

This compound is an ionizable amino lipid that forms the core of a dendrimer-based lipid nanoparticle formulation.[3] These dLNPs are engineered to encapsulate and protect nucleic acid payloads, facilitating their delivery into target cells. The this compound dLNP system has been shown to achieve a balance of high delivery efficacy and minimal toxicity.[2]

Mechanism of Delivery and Gene Editing

The this compound dLNP system facilitates CRISPR-Cas9 gene editing through a multi-step process. The nanoparticles, carrying the Cas9 mRNA, sgRNA, and single-stranded DNA (ssDNA) donor template, are taken up by cells. Following endosomal escape, the nucleic acid cargo is released into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which forms a ribonucleoprotein (RNP) complex with the sgRNA. This complex, along with the ssDNA template, translocates to the nucleus to perform the targeted gene editing.[2]

Quantitative Data on Editing Efficiency

The this compound dLNP system has demonstrated high levels of gene editing efficiency in preclinical models. The efficiency is dependent on the ratios of the encapsulated nucleic acids.

| Parameter | In Vitro (HEK293 cells) | In Vivo (Xenograft Tumors) |

| Cell Editing | >91% | Not Reported |

| HDR Efficiency | 56% | >20% |

| Data from Farbiak, L., et al. (2021).[1][2] |

Optimization of Nucleic Acid Ratios for HDR

Systematic optimization of the weight ratios of Cas9 mRNA, sgRNA, and ssDNA HDR template has been performed to maximize HDR efficiency.

| Cas9 mRNA : sgRNA Ratio (by weight) | Optimal ssDNA HDR Template Ratio (by weight) |

| 1:1 | 3 and 8 |

| 1:2 | Not Reported |

| 2:1 | 3 |

| Data from Farbiak, L., et al. (2021).[2] |

Experimental Protocols

Formulation of this compound dLNPs

The this compound dLNPs are typically prepared by mixing an ethanol (B145695) solution containing the lipids with an acidic aqueous solution containing the nucleic acid cargo.

Materials:

-

This compound ionizable amino lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

-

Cas9 mRNA, sgRNA, ssDNA

-

Ethanol

-

Citrate (B86180) buffer (pH 3.0)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the lipid solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG at a specified molar ratio (e.g., 23.8:23.8:47.6:4.8).[4]

-

Dissolve the nucleic acid cargo (Cas9 mRNA, sgRNA, and ssDNA) in a citrate buffer.

-

Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution.

-

Allow the LNPs to self-assemble.

-

Purify the formulated LNPs, for example, through dialysis against PBS.[5]

The formulation can be adapted for selective organ targeting (SORT) by including additional lipids. For instance, the addition of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used for lung targeting, while the inclusion of 1,2-distearoyl-sn-glycero-3-phosphate (18PA) can direct the LNPs to the spleen.[4]

In Vitro Gene Editing Assessment

A common method for assessing the in vitro gene editing efficiency of this compound dLNPs utilizes BFP/GFP switchable HEK293 cells.[1][2]

Cell Line:

-

HEK293 cells with a single Y66H amino acid mutation in a blue fluorescent protein (BFP) gene, which can be corrected to a green fluorescent protein (GFP) gene via HDR.[1][2]

Procedure:

-

Culture the BFP/GFP switchable HEK293 cells.

-

Treat the cells with the formulated this compound dLNPs containing Cas9 mRNA, sgRNA targeting the Y66H mutation, and the ssDNA template with the correct sequence for GFP.

-

Incubate the cells to allow for gene editing to occur.

-

Analyze the cells for GFP expression using flow cytometry and fluorescence imaging to quantify the percentage of edited cells and the HDR efficiency.

-

Confirm the gene correction at the DNA level through sequencing.[1][2]

Signaling and Cellular Response

While not a direct signaling molecule, the interaction of this compound dLNPs with cells can trigger cellular responses. The process of endosomal escape, which is crucial for payload delivery, can cause endosomal membrane damage. This damage can be sensed by cytosolic proteins called galectins, which can in turn regulate downstream inflammatory pathways.[6][7] However, this compound has been noted to induce effective endosomal escape without causing significant inflammation, potentially due to its biodegradability, which may limit the extent and duration of endosomal damage.[8]

Conclusion

The this compound dendrimer-based lipid nanoparticle system represents a significant advancement in the non-viral delivery of CRISPR-Cas9 components for in vivo gene editing. Its ability to efficiently co-encapsulate and deliver multiple nucleic acid species, coupled with its favorable safety profile, makes it a promising platform for the development of novel genetic therapies. Further research and development of this technology, including its adaptation for tissue-specific targeting, will likely expand its therapeutic applications.